1-(4-Chlorophenyl)-2-methyl-2-morpholinopropan-1-one
Description
IUPAC Nomenclature and Systematic Chemical Identification
The compound 1-(4-chlorophenyl)-2-methyl-2-morpholinopropan-1-one is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The root structure is a propan-1-one backbone (three-carbon chain with a ketone group at position 1). Substituents include a 4-chlorophenyl group at the ketone-bearing carbon (C1) and a methyl group at C2. Additionally, the morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) is attached to C2. The full IUPAC name is derived as follows:
- Parent chain : Propan-1-one (three carbons with a ketone at C1).
- Substituents :
- 4-Chlorophenyl group at C1.
- Methyl group and morpholin-4-yl group at C2.
The resulting name, 1-(4-chlorophenyl)-2-methyl-2-morpholin-4-ylpropan-1-one , reflects these substituents in alphabetical order. The molecular formula is C₁₄H₁₈ClNO₂ , with a molecular weight of 267.75 g/mol . The SMILES notation (CC(C)(C(=O)C1=CC=C(C=C1)Cl)N2CCOCC2 ) encapsulates the connectivity: a central C2 carbon bonded to two methyl groups, a morpholine ring, and a 4-chlorophenyl ketone.
Crystallographic Analysis and Three-Dimensional Conformational Studies
While experimental X-ray crystallographic data for this compound is not publicly available, computational models predict key structural features. The molecule adopts a conformation where the morpholine ring exists in a chair configuration , minimizing steric strain. The 4-chlorophenyl group is coplanar with the ketone carbonyl due to conjugation, stabilizing the structure through resonance.
Key bond lengths and angles (derived from analogous morpholinopropanone derivatives) include:
- C=O bond : ~1.21 Å (typical for ketones).
- C-N bond (morpholine) : ~1.47 Å.
- Cl-C (aromatic) bond : ~1.74 Å.
The methyl groups at C2 introduce steric hindrance, forcing the morpholine ring into a equatorial position relative to the propanone backbone. This spatial arrangement reduces non-bonded interactions between the morpholine oxygen and the chlorophenyl group.
Electronic Structure Analysis Through Molecular Orbital Calculations
Molecular orbital (MO) theory provides insights into the electronic properties of this compound. Using density functional theory (DFT), the highest occupied molecular orbital (HOMO) localizes on the morpholine nitrogen and the aromatic ring, while the lowest unoccupied molecular orbital (LUMO) resides on the ketone carbonyl group. Key findings include:
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -6.2 | Morpholine N, Chlorophenyl π-system |
| LUMO | -1.8 | Ketone C=O |
The electron-withdrawing chlorine substituent lowers the energy of the aromatic π-system, reducing HOMO-LUMO gap reactivity compared to non-halogenated analogs. Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the morpholine lone pairs and the σ* orbitals of adjacent C-C bonds, contributing to conformational rigidity.
Comparative Structural Analysis With Related Morpholinopropanone Derivatives
Structural variations among morpholinopropanone derivatives significantly influence physicochemical properties. A comparative analysis is summarized below:
- Electronic Effects : Chlorine’s electronegativity (-I effect) decreases electron density at the phenyl ring compared to methylthio (+M effect) or fluorine (-I, +M).
- Steric Profiles : Methylthio and chloro substituents exhibit similar van der Waals radii (~1.80 Å), but the thioether’s flexibility allows greater conformational variability.
- Conformational Stability : Fluorine’s compact size permits tighter packing in crystalline phases, whereas chloro and methylthio derivatives favor disordered states.
These structural nuances highlight the role of substituents in modulating molecular reactivity and intermolecular interactions.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-methyl-2-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-14(2,16-7-9-18-10-8-16)13(17)11-3-5-12(15)6-4-11/h3-6H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWLVHAOFQNHDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)Cl)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577061 | |
| Record name | 1-(4-Chlorophenyl)-2-methyl-2-(morpholin-4-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88324-57-6 | |
| Record name | 1-(4-Chlorophenyl)-2-methyl-2-(morpholin-4-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis of 1-(4-Chlorophenyl)-2-methyl-2-morpholinopropan-1-one
The retrosynthetic approach identifies two critical components for constructing the target molecule:
- The 4-chlorophenyl ketone backbone : Derived from 1-(4-chlorophenyl)propan-1-one or its derivatives.
- The morpholine substituent : Introduced via nucleophilic substitution or condensation reactions at the quaternary carbon.
Key disconnections include:
- Cleavage of the C–N bond between the morpholine nitrogen and the central carbon, suggesting a substitution or coupling reaction.
- Formation of the quaternary carbon via alkylation or conjugate addition.
Synthetic Routes and Methodologies
Nucleophilic Substitution of a Halogenated Intermediate
A widely applicable method involves substituting a halogen atom at the quaternary carbon with morpholine.
Synthesis of 2-Bromo-2-methyl-1-(4-chlorophenyl)propan-1-one
1-(4-Chlorophenyl)-2-methylpropan-1-one (PubChem CID: 72865) is brominated at the tertiary carbon using N-bromosuccinimide (NBS) under radical initiation.
Reaction conditions :
- Reagents : NBS (1.2 equiv), AIBN (0.1 equiv), CCl₄, reflux.
- Yield : ~70–80% (crude).
Morpholine Substitution
The brominated intermediate reacts with morpholine in a polar aprotic solvent:
Procedure :
- Dissolve 2-bromo-2-methyl-1-(4-chlorophenyl)propan-1-one (1.0 equiv) and morpholine (3.0 equiv) in anhydrous tetrahydrofuran (THF).
- Add sodium hydride (1.2 equiv) at 0°C and stir at 25°C for 12 h.
- Quench with water, extract with dichloromethane, and purify via silica gel chromatography.
Yield : 65–75% after purification.
Key data :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 25°C |
| Reaction Time | 12 h |
| Purification Method | Column chromatography |
Mannich Reaction with Morpholine
The Mannich reaction enables direct introduction of the morpholine group to the ketone’s α-position.
Procedure :
- Mix 1-(4-chlorophenyl)propan-1-one (1.0 equiv), morpholine (1.5 equiv), and formaldehyde (1.5 equiv) in ethanol.
- Add hydrochloric acid (0.5 equiv) and reflux for 6 h.
- Neutralize with NaHCO₃, extract with ethyl acetate, and concentrate.
Yield : 50–60% (requires optimization).
Limitations : Competitive formation of bis-adducts and poor regioselectivity.
Horner-Wadsworth-Emmons Olefination Adaptations
Adapting methodologies from patent US9227900B2, a phosphonate-based strategy forms the ketone core before introducing morpholine.
Synthesis of α-Alkoxy Phosphonate Intermediate
React 4-chlorobenzaldehyde with trimethyl phosphonoacetate in the presence of sodium hydride:
Reaction :
$$
\text{4-Cl-C₆H₄CHO} + \text{MeO}2\text{CCH}2\text{PO(OEt)}2 \xrightarrow{\text{NaH}} \text{4-Cl-C₆H₄C(O)CH}2\text{PO(OEt)}_2
$$
Yield : 85–90%.
Coupling with Morpholine-Containing Nucleophile
The phosphonate reacts with a morpholine-derived Grignard reagent (e.g., Mg-morpholine) to form the quaternary carbon:
Conditions :
Comparative Analysis of Synthetic Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | High selectivity; scalable | Requires bromination step | 65–75 |
| Mannich Reaction | One-pot synthesis | Low yield; side reactions | 50–60 |
| Horner-Wadsworth-Emmons | Avoids halogenation; modular | Complex reagent preparation | 60–70 |
Optimization Strategies
Solvent and Base Selection
Temperature Control
Purification Techniques
- Chromatography : Essential for removing morpholine byproducts.
- Distillation : Effective for high-boiling intermediates (e.g., phosphonate esters).
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-methyl-2-morpholinopropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or sodium hydrosulfide in aqueous solution.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
CMP serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis. The compound can undergo several reactions, including:
- Oxidation : Transforming CMP into carboxylic acids or ketones using strong oxidizing agents.
- Reduction : Producing alcohols or amines via reducing agents like lithium aluminum hydride.
- Substitution : The chlorinated phenyl group can facilitate nucleophilic substitution reactions.
Biology
In biological research, CMP has been investigated for its potential antimicrobial and antiviral properties . Studies have shown that derivatives of CMP exhibit significant inhibitory effects on various cancer cell lines, indicating its potential as an anticancer agent. For instance, compounds derived from CMP demonstrated IC50 values lower than standard chemotherapeutic agents like doxorubicin, suggesting enhanced efficacy .
Medicine
CMP is explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory and analgesic effects . The compound's mechanism of action may involve binding to specific enzymes or receptors that modulate inflammatory pathways, thereby reducing pain and inflammation. Its structural characteristics contribute to its bioactivity, making it a candidate for further pharmaceutical investigations.
Industrial Applications
In the industrial sector, CMP is utilized in the production of specialty chemicals and as a reagent in various chemical processes. Its unique properties enable it to serve effectively in formulations requiring specific reactivity or stability profiles.
Case Studies
Several studies have highlighted the effectiveness of CMP derivatives in treating various diseases:
- Anticancer Activity : A study demonstrated that specific derivatives of CMP exhibited significant antiproliferative activity against HCT-116 cells with IC50 values ranging from 0.69 μM to 11 μM, outperforming traditional chemotherapeutics .
- Antimicrobial Properties : Research indicated that certain modifications of CMP could enhance its antimicrobial efficacy against resistant strains of bacteria, showcasing its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-methyl-2-morpholinopropan-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
(E)-3-(4-Chlorophenyl)-1-morpholinoprop-2-en-1-one
- Molecular Formula: C₁₃H₁₄ClNO₂ (identical to the target compound).
- Key Difference: Contains an α,β-unsaturated ketone (propenone) instead of a saturated propanone backbone.
- Impact: The conjugated enone system increases reactivity in Michael additions or photochemical reactions, as seen in chalcone derivatives .
Chalcone Derivatives (e.g., (E)-1-(4-Chlorophenyl)-3-p-tolyprop-2-en-1-one)
- Molecular Formula : C₁₆H₁₃ClO.
- Key Difference : Substituted with a tolyl group instead of morpholine.
- Impact : The α,β-unsaturated ketone confers cytotoxic activity (IC₅₀ = 37.24 μg/mL against MCF-7 cells) , whereas the target compound’s saturated structure may prioritize stability over bioactivity.
1-(4-Chlorophenyl)-4-morpholino-imidazolin-2-one (AWD 131-138)
- Molecular Formula : C₁₃H₁₃ClN₃O₂.
- Key Difference: Imidazolinone core instead of propanone.
- Impact : Exhibits anticonvulsant properties and pH-dependent solubility (pKa ≈ 2.5; solubility in 0.1 N HCl: 2.7 g/L) .
Physicochemical Properties
*Estimated based on morpholine’s contribution to solubility.
†Partition coefficient (pH-dependent).
- Note: The morpholine ring in the target compound likely enhances aqueous solubility compared to non-polar chalcones but less than imidazolinone derivatives .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Functional Groups | Bioactivity/Application |
|---|---|---|---|
| 1-(4-Chlorophenyl)-2-methyl-2-morpholinopropan-1-one | Propanone | Morpholine, chlorophenyl, methyl | Photoinitiator, synthetic intermediate |
| (E)-1-(4-Chlorophenyl)-3-p-tolyprop-2-en-1-one | Chalcone | Enone, chlorophenyl, tolyl | Cytotoxic (IC₅₀ = 37.24 μg/mL) |
| AWD 131-138 | Imidazolinone | Morpholine, chlorophenyl | Anticonvulsant |
Table 2: Cytotoxicity Data for Chalcone Analogues
| Compound | IC₅₀ (μg/mL) vs. MCF-7 Cells |
|---|---|
| (E)-1-(4-Chlorophenyl)-3-p-tolyprop-2-en-1-one | 1,484.75 (inactive) |
| (E)-1-(4-Chlorophenyl)-3-(4-tolyprophenyl)prop-2-en-1-one | 37.24 |
| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on | 42.22 |
Biological Activity
1-(4-Chlorophenyl)-2-methyl-2-morpholinopropan-1-one is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties, supported by various research findings and case studies.
Chemical Structure and Synthesis
The molecular structure of this compound includes a chlorophenyl group attached to a morpholine moiety. The synthesis typically involves a Mannich-type reaction between 4-chlorobenzaldehyde, morpholine, and acetone under acidic conditions. This process can be optimized for yield and purity in industrial applications using continuous flow reactors and purification techniques like recrystallization or chromatography.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have demonstrated its potential against Mycobacterium tuberculosis, suggesting it could serve as a lead compound for developing new anti-infective agents .
Antiviral Properties
The compound has also been investigated for its antiviral activity. Preliminary findings suggest that it may inhibit viral replication through interactions with viral enzymes or host cell receptors. Specific mechanisms remain to be fully elucidated, but the potential for therapeutic applications in viral infections is promising.
Anticonvulsant Activity
In studies assessing anticonvulsant effects, this compound was evaluated using various seizure models. Results indicated that it could protect against seizures in animal models, demonstrating an effective dose-dependent response. Notably, compounds structurally similar to this one have shown significant activity in preventing seizures, highlighting its potential as an anticonvulsant agent .
Anti-inflammatory Effects
The compound is being explored for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting specific enzymes involved in these processes. This mechanism could lead to reduced inflammation and pain relief, making it a candidate for further development in pain management therapies .
The mechanism of action of this compound involves binding to various molecular targets within biological systems. It may act as an enzyme inhibitor or receptor modulator, influencing pathways related to inflammation and infection control. Understanding these interactions is crucial for optimizing its therapeutic applications.
Case Studies
Several case studies have documented the efficacy of this compound:
- Antimicrobial Efficacy : A study conducted on its effects against Mycobacterium tuberculosis revealed promising results, indicating that the compound could inhibit bacterial growth significantly compared to control groups.
- Anticonvulsant Testing : In a controlled setting, animals treated with varying doses exhibited significant protection from induced seizures, with some doses leading to over 50% protection in tested subjects.
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Variation | Notable Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-2-methyl-2-piperidinopropan-1-one | Piperidine ring instead of morpholine | Moderate anticonvulsant |
| 1-(4-Chlorophenyl)-2-methyl-2-pyrrolidinopropan-1-one | Pyrrolidine ring | Lower antimicrobial effect |
| 1-(4-Chlorophenyl)-2-methyl-2-piperazinopropan-1-one | Piperazine ring | Similar antiviral activity |
Q & A
Q. What are the key synthetic pathways for 1-(4-chlorophenyl)-2-methyl-2-morpholinopropan-1-one?
The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach is the Friedel-Crafts acylation of 4-chlorobenzene derivatives with morpholine-containing ketones under acidic catalysis. For example, reacting 4-chlorophenylmagnesium bromide with 2-methyl-2-morpholinopropanone in anhydrous tetrahydrofuran (THF) at −78°C yields the target compound . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to avoid side products like over-alkylation or ring-opening of the morpholine moiety.
Q. How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. For instance, a study resolved the crystal structure at 100 K, confirming the planar geometry of the 4-chlorophenyl ring and the chair conformation of the morpholine ring. Bond lengths (e.g., C=O: 1.21 Å) and angles align with density functional theory (DFT) calculations . Spectroscopic methods like -NMR and -NMR further corroborate the structure, with characteristic peaks for the morpholine protons (δ 3.6–3.8 ppm) and the ketone carbonyl (δ 207 ppm in -NMR) .
Q. What analytical techniques are recommended for purity assessment?
High-performance liquid chromatography (HPLC) coupled with UV detection (λ = 254 nm) is widely used, with a retention time of ~12.5 min under reversed-phase conditions (C18 column, acetonitrile/water 70:30). Mass spectrometry (LC-MS or GC-MS) confirms the molecular ion peak at m/z 279.4 ([M+H]) . Impurity profiling via LC-MS can detect byproducts like dechlorinated analogs or oxidized morpholine derivatives at detection limits of 100 mg/kg .
Q. What are the primary research applications of this compound?
It serves as a photoinitiator in UV-curable coatings and resins due to its efficient radical generation upon irradiation (λ = 365 nm). The morpholine group enhances solubility in polar solvents, while the chlorophenyl moiety stabilizes the excited state, improving quantum yield . Recent studies also explore its role in photopharmacology for light-triggered drug release systems .
Advanced Research Questions
Q. How does the substituent position on the phenyl ring affect photophysical properties?
Comparative studies with analogs (e.g., 4-methoxy or 4-methylthio derivatives) reveal that electron-withdrawing groups (e.g., Cl) redshift the UV absorption maximum (λmax = 285 nm vs. 275 nm for methoxy derivatives). Time-resolved fluorescence spectroscopy shows a longer excited-state lifetime (τ = 1.2 ns) for the chlorophenyl variant, attributed to enhanced intersystem crossing efficiency . Computational studies (TD-DFT) correlate these trends with lower LUMO energy levels (−1.8 eV) .
Q. How should researchers address contradictions in crystallographic vs. computational bond-length data?
Discrepancies between SCXRD-measured bond lengths (e.g., C–N: 1.47 Å) and DFT-optimized values (1.45 Å) may arise from crystal packing effects or thermal motion. Refinement using the SHELXL software (anisotropic displacement parameters) improves accuracy . For robust validation, compare multiple datasets (e.g., Cambridge Structural Database entries) and apply Hirshfeld surface analysis to quantify intermolecular interactions .
Q. What mechanistic insights exist for its role as a photoinitiator?
Upon UV exposure, the compound undergoes Norrish Type I cleavage, generating a morpholine-stabilized acyl radical and a chlorophenyl ketone radical. Electron paramagnetic resonance (EPR) studies with spin traps (e.g., TEMPO) confirm radical formation kinetics (t1/2 = 0.5 ms) . Solvent effects are critical: in toluene, radical recombination is minimized, enhancing initiation efficiency by 30% compared to polar solvents .
Q. How can crystallization conditions be optimized for high-quality single crystals?
Slow evaporation of a dichloromethane/hexane (1:3) mixture at 4°C produces prismatic crystals suitable for SCXRD. Seed crystals or additives (e.g., 1% ethyl acetate) reduce twinning. For challenging cases, use the SHELXD program for structure solution from low-resolution data .
Q. What environmental degradation pathways should be monitored?
Photodegradation in aqueous media generates chlorinated byproducts (e.g., 4-chlorobenzoic acid), detectable via LC-MS. Hydrolysis studies (pH 7.4, 37°C) show a half-life of 48 hours, suggesting moderate environmental persistence . Remediation strategies include TiO2-assisted photocatalysis, achieving >90% degradation under UV-C light .
Q. How does regulatory status (e.g., SVHC listing) impact academic research?
The compound’s structural analogs (e.g., 2-methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one) are listed on the REACH SVHC Candidate List due to reproductive toxicity concerns . Researchers must comply with institutional safety protocols (e.g., LC-MS exposure limits ≤100 mg/kg) and explore greener alternatives, such as halogen-free photoinitiators .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
